

4-Ethyl-2,6-dimethoxyphenol: A Technical Guide for Flavor Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-2,6-dimethoxyphenol*

Cat. No.: *B084622*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound valued for its contribution to smoky and spicy flavor profiles in a variety of food products. This technical guide provides an in-depth overview of its chemical and physical properties, sensory characteristics, and regulatory status. It details experimental protocols for its synthesis, purification, and analysis, and discusses the general signaling pathways involved in its taste and aroma perception. This document is intended to be a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the application and study of this flavoring agent.

Introduction

4-Ethyl-2,6-dimethoxyphenol is a key aroma compound found naturally in various wood smokes and is used as a flavoring agent to impart smoky, woody, and slightly spicy notes to food products. Its chemical structure, a phenol ring with two methoxy groups and an ethyl group, contributes to its characteristic sensory profile. Understanding its properties and behavior is crucial for its effective and safe use in food formulation and for further research into its sensory and potential physiological effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Ethyl-2,6-dimethoxyphenol** is presented in Table 1.

Property	Value	Reference
Chemical Name	4-Ethyl-2,6-dimethoxyphenol	[1]
Synonyms	4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol	[2]
CAS Number	14059-92-8	[2]
FEMA Number	3671	[2] [3]
JECFA Number	723	[3]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[4]
Molecular Weight	182.22 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	282-284 °C at 760 mmHg	[5]
Density	1.075-1.080 g/cm ³ at 25°C	[5]
Refractive Index	1.536-1.537 at 20°C	[5]
Solubility	Soluble in alcohol; slightly soluble in water	[5]

Sensory Properties and Usage Levels

4-Ethyl-2,6-dimethoxyphenol is characterized by its smoky, woody, and pungent aroma profile. The perceived sensory attributes can vary with concentration.

Descriptive Sensory Profile

A descriptive sensory analysis of 2,6-dimethoxyphenol (a close structural analog) at various concentrations revealed the following attributes on a 15-point intensity scale[\[6\]](#):

Concentration (ppm)	Sensory Attributes and Intensity
10	Smoky (1.0)
100	Smoky (3.0)
1,000	Smoky (3.5), Woody (2.0), Pungent (1.5)
5,000+	Smoky, Woody, Pungent, Musty/Dusty

Recommended Usage Levels

The Flavor and Extract Manufacturers Association (FEMA) has established Generally Recognized as Safe (GRAS) status for **4-ethyl-2,6-dimethoxyphenol**. Recommended usage levels in various food categories are provided in Table 2.

Food Category	Typical Usage Level (ppm)
Meat Products	1.0
Poultry	0.5
Seasonings / Flavors	5.0

Note: These levels are guidelines and optimal concentrations should be determined through sensory evaluation in the specific food matrix.

Regulatory and Safety Information

4-Ethyl-2,6-dimethoxyphenol is recognized as a safe flavoring substance by major international regulatory bodies.

- FEMA GRAS: It is listed as a GRAS substance by FEMA (FEMA No. 3671)[2][3].
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[4].

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analytical determination, and sensory evaluation of **4-Ethyl-2,6-dimethoxyphenol**.

Synthesis of 4-Ethyl-2,6-dimethoxyphenol (Proposed Method)

This proposed synthesis is a two-step process starting from syringaldehyde, which is commercially available.

Step 1: Wittig Reaction to form 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol

- Materials: Syringaldehyde, ethyltriphenylphosphonium bromide, sodium hydride (NaH) in mineral oil, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0°C in an ice bath and add sodium hydride portion-wise with stirring.
 - Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (the solution will turn deep orange/red).
 - Dissolve syringaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).

8. Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
9. The crude product can be purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to **4-Ethyl-2,6-dimethoxyphenol**

- Materials: 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.
- Procedure:
 1. Dissolve the product from Step 1 in ethanol in a hydrogenation flask.
 2. Add a catalytic amount of 10% Pd/C.
 3. Place the flask on a hydrogenation apparatus (e.g., Parr hydrogenator) and purge the system with hydrogen gas.
 4. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 5. Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 6. Rinse the Celite pad with ethanol.
 7. Concentrate the filtrate under reduced pressure to yield the crude **4-Ethyl-2,6-dimethoxyphenol**.

Purification

The crude product from the synthesis can be purified by vacuum distillation or column chromatography.

- Vacuum Distillation:
 - Assemble a vacuum distillation apparatus.

- Heat the crude product under reduced pressure.
- Collect the fraction that distills at the appropriate boiling point and pressure (e.g., ~106°C at 2 mmHg)[5].
- Column Chromatography:
 - Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane).
 - Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
 - Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).
 - Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

Analytical Determination by HPLC (Adapted Method)

This method is adapted from a general protocol for the analysis of 2,6-dimethoxyphenol.

- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 272 nm.
 - Injection Volume: 20 µL.
- Procedure:
 1. Standard Preparation: Prepare a stock solution of **4-Ethyl-2,6-dimethoxyphenol** of known concentration in the mobile phase. Prepare a series of dilutions to create a

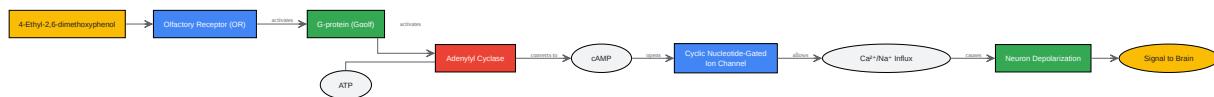
calibration curve.

2. Sample Preparation: Dilute the sample containing **4-Ethyl-2,6-dimethoxyphenol** in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis: Inject the standards and samples onto the HPLC system.
4. Quantification: Identify the peak for **4-Ethyl-2,6-dimethoxyphenol** based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Sensory Evaluation Protocol (General Method)

This protocol outlines a general approach for the sensory evaluation of **4-Ethyl-2,6-dimethoxyphenol** in a food or beverage matrix.

- Panelist Selection and Training:
 - Select 8-12 panelists with demonstrated sensory acuity.
 - Train panelists on the specific aroma and taste attributes associated with smoky and phenolic compounds using reference standards.
- Sample Preparation:
 - Prepare a series of concentrations of **4-Ethyl-2,6-dimethoxyphenol** in the desired food matrix (e.g., water, oil, a simple food base).
 - Include a control sample (the matrix without the added flavoring agent).
 - Code the samples with random three-digit numbers.
- Evaluation Procedure:
 - Present the samples to the panelists in a randomized order in a controlled sensory evaluation environment.

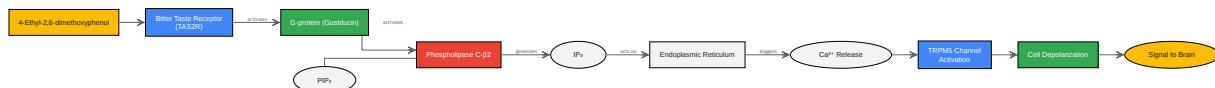

- Instruct panelists to evaluate the intensity of specific attributes (e.g., smoky, woody, pungent, bitter) on a labeled magnitude scale (e.g., 0-15).
- Provide palate cleansers (e.g., unsalted crackers, water) for use between samples.
- Data Analysis:
 - Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine significant differences between concentrations and to establish a sensory profile.

Signaling Pathways

The perception of **4-Ethyl-2,6-dimethoxyphenol** involves both the gustatory (taste) and olfactory (smell) systems.

Olfactory Signaling Pathway

The smoky and woody aroma of **4-Ethyl-2,6-dimethoxyphenol** is detected by olfactory receptors in the nasal cavity. This process follows the canonical olfactory signaling pathway.

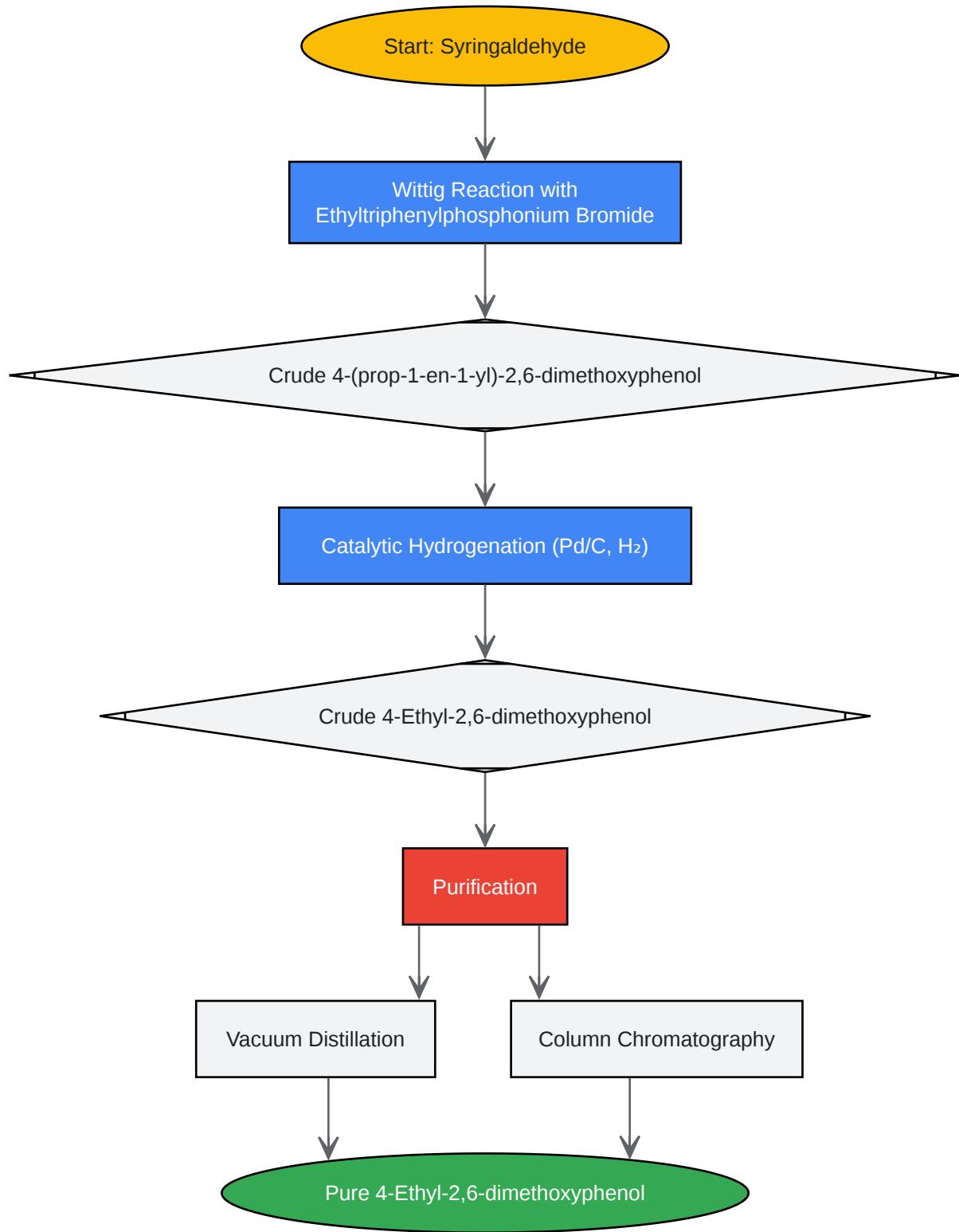


[Click to download full resolution via product page](#)

Canonical olfactory signaling pathway.

Gustatory Signaling Pathway (Bitter Taste)

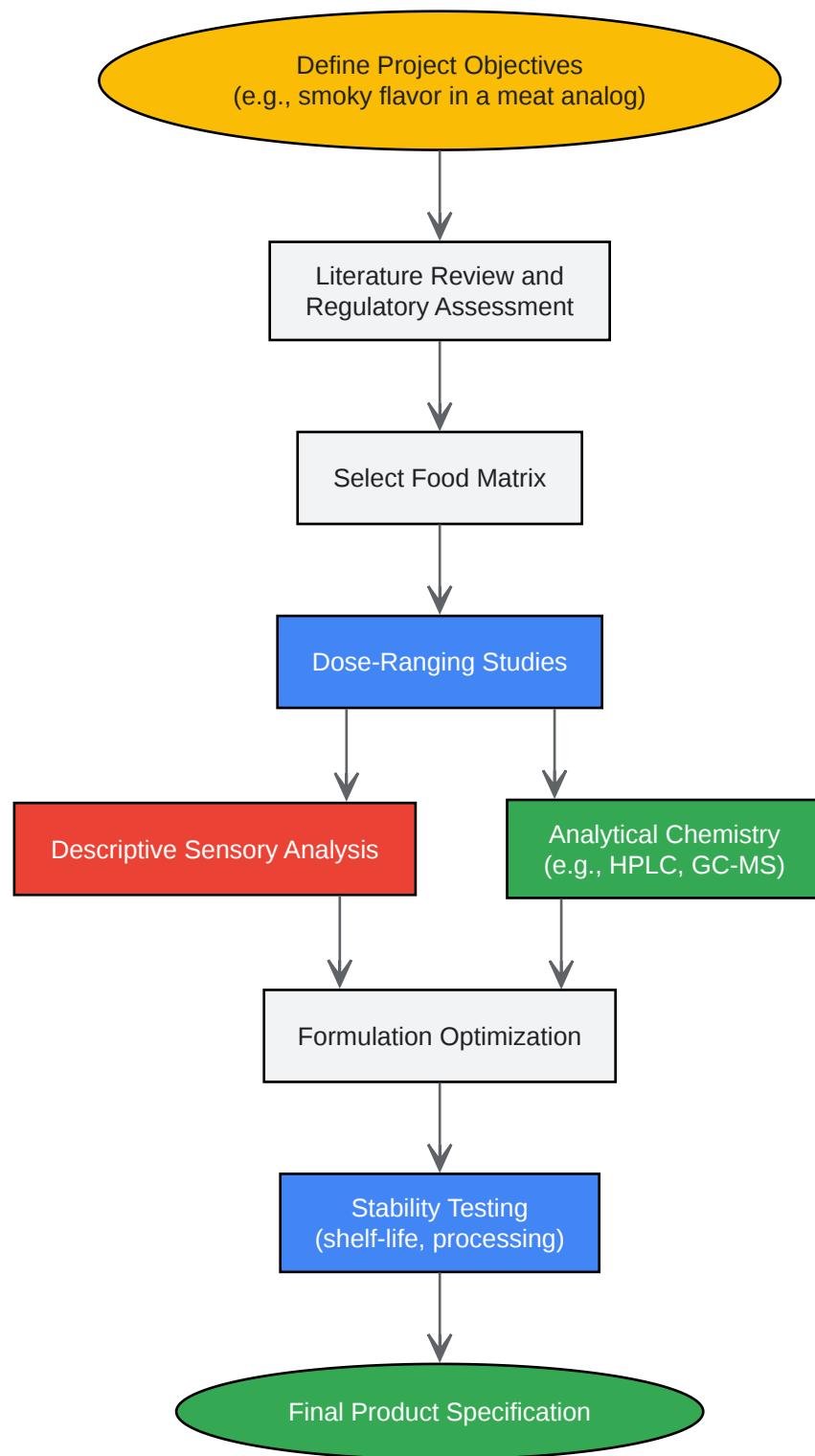
As a phenolic compound, **4-Ethyl-2,6-dimethoxyphenol** is likely to elicit a bitter taste by activating specific taste receptors on the tongue.


[Click to download full resolution via product page](#)

General signaling pathway for bitter taste perception.

Experimental Workflows

The following diagrams illustrate logical workflows for the development and evaluation of **4-Ethyl-2,6-dimethoxyphenol** as a flavoring agent.


Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of **4-Ethyl-2,6-dimethoxyphenol**.

Flavor Application and Evaluation Workflow

[Click to download full resolution via product page](#)

General workflow for the application and evaluation of a new flavoring agent.

Conclusion

4-Ethyl-2,6-dimethoxyphenol is a valuable flavoring agent for creating smoky and complex flavor profiles in food products. Its well-characterized chemical and sensory properties, along with its favorable regulatory status, make it a versatile ingredient for food scientists and flavor chemists. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis, analysis, and application of this compound. Further research is warranted to determine its specific sensory thresholds in various food matrices and to elucidate the specific taste and olfactory receptors it activates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Bitter Taste Receptors Are Activated by Different Classes of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ethyl syringol, 14059-92-8 [thegoodscentscompany.com]
- 6. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Ethyl-2,6-dimethoxyphenol: A Technical Guide for Flavor Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084622#4-ethyl-2-6-dimethoxyphenol-as-a-flavoring-agent-in-food>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com